N-cyclopentylpiperazine-1-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopentylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c14-10(12-9-3-1-2-4-9)13-7-5-11-6-8-13/h9,11H,1-8H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSYZYIACOFWOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N Cyclopentylpiperazine 1 Carboxamide and Its Analogues
Strategic Approaches to the Piperazine-1-carboxamide (B1295725) Scaffold
The piperazine-1-carboxamide moiety serves as a foundational structure in numerous pharmacologically active molecules. researchwithnj.comresearchgate.net Its synthesis can be approached through both solid-phase and solution-phase techniques, each offering distinct advantages for library generation and process optimization.
Solid-Phase Synthesis Techniques for Combinatorial Library Generation
Solid-phase synthesis is a powerful tool for rapidly generating large libraries of compounds for high-throughput screening. 5z.com This methodology utilizes a polymer support to which a starting material or scaffold is anchored, allowing for the use of excess reagents and simplified purification through simple washing and filtration steps. For the piperazine-1-carboxamide scaffold, solid-phase synthesis enables the systematic variation of substituents at multiple points of diversity.
Two general solid-phase routes have been developed for creating piperazine-2-carboxamide (B1304950) derivatives. 5z.com These methods are designed to maximize pharmacophore diversity and allow for the production of thousands of discrete compounds. 5z.com One strategy involves attaching a primary amine to a linker on the resin via reductive amination, followed by subsequent reactions to build the final molecule. 5z.com Another approach may involve immobilizing a piperazine (B1678402) scaffold, such as piperazine-2-carboxylic acid with orthogonally protected amino groups, onto the solid support. 5z.com For instance, a piperazine scaffold can be loaded onto Wang resin using diisopropylcarbodiimide (DIC) and N,N-dimethylaminopyridine (DMAP). 5z.com
The generation of a 160-member library based on a 4-phenyl-2-carboxy-piperazine scaffold highlights the utility of this approach. nih.govacs.org In this synthesis, the scaffold was combined with various sulfonyl chlorides, acid chlorides, and amines to produce a diverse set of compounds with an average purity of 82% as determined by LC-MS. nih.govacs.org The use of versatile linkers, such as the phenol-sulfide linker, can further enhance the diversity of the library by allowing for cleavage with a wide range of primary and secondary amines, yielding the final carboxamide products in good yields and purity. acs.org
Table 1: Key Aspects of Solid-Phase Synthesis for Piperazine Carboxamide Libraries | Feature | Description | Source(s) | | :--- | :--- | :--- | | Core Scaffold | Piperazine-2-carboxylic acid with orthogonal protection (e.g., Fmoc, Alloc) is well-suited for combinatorial chemistry. | 5z.com | | Solid Support | Wang resin is a common choice for anchoring the piperazine scaffold. | 5z.com | | Coupling Reagents | DIC (diisopropylcarbodiimide) and DMAP (N,N-dimethylaminopyridine) are used for loading the scaffold onto the resin. | 5z.com | | Library Generation | Techniques like the Irori directed sorting method can produce thousands of discrete compounds efficiently. | 5z.com | | Diversity | Achieved by using multiple synthetic routes and a diverse selection of reagents (e.g., amines, acid chlorides). 5z.com | | Purity | Libraries can be generated with high average purity, often exceeding 80%. nih.govacs.org |
Solution-Phase Synthetic Protocols and Optimizations
Solution-phase synthesis remains a cornerstone for both initial discovery and large-scale production of piperazine-1-carboxamide derivatives. These protocols offer flexibility and are often necessary for optimizing reaction conditions and scaling up the synthesis of a lead compound.
A common solution-phase approach involves the direct amidation of a piperazine derivative with a carboxylic acid. This reaction is typically facilitated by coupling agents. For example, the coupling of a carboxylic acid with N-Boc-piperazine can be achieved using (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBoP) as a reagent. nih.gov Other widely used coupling systems include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with 1-hydroxybenzotriazole (B26582) (HOBt). nih.govmdpi.com
Optimization of these protocols is critical to improve yields and minimize byproducts. For instance, in the synthesis of piperazinyl amides of 18β-glycyrrhetinic acid, reaction temperature and the stoichiometric ratio of reactants were found to be crucial factors influencing the formation of the desired mono-amide versus the bis-amide byproduct. nih.gov One-pot procedures have also been developed to streamline the synthesis. A method using thionyl chloride to activate the carboxylic acid before the addition of the amine has proven effective for producing secondary and tertiary amides, including those from sterically hindered amines, with excellent yields and retention of stereochemistry. rsc.org
Regioselective Introduction of the Cyclopentyl Moiety onto Piperazine
A key step in the synthesis of N-cyclopentylpiperazine-1-carboxamide is the regioselective attachment of the cyclopentyl group to one of the piperazine nitrogens. This can be accomplished either before or after the formation of the carboxamide group, primarily through amidation or nucleophilic addition reactions.
Amidation Reactions for Carboxamide Formation
Amidation is the reaction that forms the defining carboxamide bond. This can be achieved by reacting a pre-formed N-cyclopentylpiperazine with an appropriate carboxylic acid derivative or, conversely, by reacting piperazine-1-carboxamide with a cyclopentyl-containing electrophile. The more common route involves coupling N-cyclopentylpiperazine with a carboxylic acid.
The direct synthesis of this compound would involve the reaction of 1-cyclopentylpiperazine (B42781) with a source of the carboxamide group, such as an isocyanate or by using a coupling agent with an activated carboxylic acid. General methods for amide bond formation are widely applicable here. nih.gov A standard laboratory procedure involves dissolving the carboxylic acid, a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), and an activator such as 1-Hydroxybenzotriazole (HOBT) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). mdpi.com The amine, in this case, 1-cyclopentylpiperazine, is then added to the mixture. mdpi.com This approach is versatile and compatible with a wide range of functional groups. mdpi.com
Table 2: Common Coupling Reagents for Amide Formation
| Coupling Reagent System | Description | Source(s) |
|---|---|---|
| EDC / HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole. A widely used, reliable system for forming amide bonds. | nih.govmdpi.com |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate. A phosphonium-based reagent effective for coupling. | nih.gov |
| DCC / HOBt | N,N'-Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole. An alternative carbodiimide (B86325) system. | nih.gov |
| CDI | Carbonyldiimidazole. Used to activate carboxylic acids for subsequent reaction with amines. | nih.gov |
| SOCl₂ | Thionyl Chloride. Activates carboxylic acids by forming an acyl chloride intermediate in a one-pot protocol. | rsc.org |
Nucleophilic Additions for Piperazine Functionalization
The introduction of the cyclopentyl group onto the piperazine nitrogen is typically achieved through a nucleophilic reaction where the piperazine acts as the nucleophile. A highly efficient method for synthesizing the key intermediate, 1-cyclopentylpiperazine, is the reductive amination of piperazine with cyclopentanone. google.com This reaction involves catalytic hydrogen reduction in the presence of a catalyst like Raney-nickel or a Palladium (Pd) catalyst. google.com The process is generally carried out at elevated temperature (50-130 °C) and pressure (5-50 atm) and can produce the desired product in high yield and purity. google.com
Other nucleophilic addition or substitution reactions can also be employed. These include the N-alkylation of piperazine with a cyclopentyl halide or sulfonate. mdpi.com The presence of the second nitrogen atom in the piperazine ring can sometimes lead to side reactions, making regioselectivity a key challenge. mdpi.com Protecting one of the piperazine nitrogens, for instance with a tert-butoxycarbonyl (Boc) group, allows for the selective functionalization of the other nitrogen. The Boc group can then be removed under acidic conditions to yield the mono-substituted piperazine. nih.govmdpi.com
Derivatization Strategies at Piperazine Nitrogen Atoms
Further derivatization of the second piperazine nitrogen atom (N4) in the this compound scaffold allows for extensive exploration of the structure-activity relationship (SAR). The presence of two nitrogen atoms provides structural versatility and allows for the fine-tuning of physicochemical properties like solubility and bioavailability. researchgate.netmdpi.com
Common derivatization strategies focus on N-alkylation and N-acylation. N-alkylation can be performed through reductive amination with various aldehydes and ketones or via nucleophilic substitution with a range of alkyl halides. nih.govmdpi.com For example, reacting the free secondary amine on the piperazine ring with cyclopropanecarbaldehyde in the presence of sodium triacetoxyborohydride (B8407120) is a standard reductive amination procedure. nih.gov
Acylation reactions, forming amides, ureas, or sulfonamides, are also prevalent. The reaction of the piperazine nitrogen with an isocyanate is a common method to form a urea (B33335) linkage. mdpi.com The synthesis of antifungal piperazine-1-carboxamidine derivatives demonstrates another modification pathway. nih.gov Additionally, derivatization can be used for analytical purposes, such as reacting piperazine with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a UV-active derivative for HPLC analysis. jocpr.com These varied strategies underscore the flexibility of the piperazine scaffold in the generation of diverse chemical entities for drug discovery. researchgate.net
N-Alkylation and N-Arylation Pathways
The introduction of substituents onto the nitrogen atoms of the piperazine ring is a fundamental step in the synthesis of this compound and its derivatives. The primary precursor, 1-cyclopentylpiperazine, is commonly synthesized via reductive amination. This process involves the reaction of piperazine with cyclopentanone, typically in the presence of a hydrogenation catalyst like Raney nickel or a palladium-based catalyst, under a hydrogen atmosphere. google.com This method provides an efficient, high-yield route to the key N-alkylated intermediate. google.com
Alternative N-alkylation strategies are also widely employed for piperazine derivatives. These include the nucleophilic substitution of alkyl halides (e.g., chlorides or bromides) or sulfonates by the piperazine nitrogen. nih.gov
N-arylation, while not required for the title compound, is crucial for many of its analogues. The primary methods for forming N-aryl bonds on a piperazine ring are transition-metal-catalyzed cross-coupling reactions. Key among these are the Palladium-catalyzed Buchwald-Hartwig coupling and the Copper-catalyzed Ullmann–Goldberg reaction. nih.gov For electron-deficient aromatic or heteroaromatic systems, direct nucleophilic aromatic substitution (SNAr) is also a viable pathway. nih.gov More recently, nickel-catalyzed methods have been developed for the selective mono-arylation of piperazine with aryl chlorides.
| Method | Reactants | Catalyst/Reagents | Typical Conditions | Product | Reference |
| Reductive Amination | Piperazine, Cyclopentanone | Raney Ni or Pd catalyst, H₂ | Toluene, 50-130°C, 5-50 atm | 1-Cyclopentylpiperazine | google.com |
| Nucleophilic Substitution | Piperazine, Alkyl Halide | Base (e.g., K₂CO₃) | Reflux | N-Alkylpiperazine | nih.gov |
| Buchwald-Hartwig Coupling | Piperazine, Aryl Halide | Pd catalyst, Ligand, Base | Varies | N-Arylpiperazine | nih.gov |
| Ullmann-Goldberg Reaction | Piperazine, Aryl Halide | Cu catalyst, Base | Varies | N-Arylpiperazine | nih.gov |
Formation of Substituted Urea and Amide Linkages
The defining feature of this compound is the carboxamide group at the N1 position. The formation of this amide or a related urea linkage is a critical synthetic transformation. A direct approach to forming the carboxamide involves the reaction of 1-cyclopentylpiperazine with a suitable source of the carbonyl-amine moiety. For instance, reaction with an isocyanate (R-N=C=O) would yield a substituted urea, a close analogue of a carboxamide. nih.gov
More commonly, amide bonds are formed by coupling the piperazine amine with a carboxylic acid. This reaction requires an activating agent or "coupling reagent" to convert the carboxylic acid's hydroxyl group into a better leaving group. A widely used method employs carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions. nih.gov This approach was utilized in the synthesis of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, where a piperidine (B6355638) carboxylate was coupled with a sulfanilamide. nih.gov A similar strategy can be applied by reacting 1-cyclopentylpiperazine with an appropriate carboxylic acid derivative to yield a diverse range of N-acyl analogues.
The direct synthesis of piperazine-1-carboxamide itself can be conceptually achieved by reacting 1-cyclopentylpiperazine with a carbamoyl (B1232498) chloride or by more complex routes involving phosgene (B1210022) derivatives or their equivalents.
| Reaction Type | Piperazine Reactant | Co-Reactant | Coupling Reagents/Catalysts | Linkage Formed | Reference |
| Urea Formation | N-Substituted Piperazine | Isocyanate | - | Urea | nih.gov |
| Amide Coupling | N-Substituted Piperazine | Carboxylic Acid | EDCI, HOBt | Amide | nih.gov |
| Amide Coupling | N-Substituted Piperazine | Acyl Chloride | Base | Amide | nih.gov |
Synthesis of Isotopic Variations and Deuterated Analogues (e.g., N-Nitroso Cyclopentylpiperazine D9)
The synthesis of isotopically labeled compounds is vital for mechanistic studies, metabolic tracking, and as internal standards in quantitative analysis. unam.mx For piperazine-containing molecules, deuterium (B1214612) can be incorporated at various positions. The specific analogue, N-Nitroso Cyclopentylpiperazine D9, indicates deuteration on the cyclopentyl ring and likely one position on the piperazine ring. synzeal.com
The synthesis of such an analogue can be envisioned through several pathways. A direct method for preparing the deuterated cyclopentyl precursor would involve the reductive amination of piperazine with a deuterated cyclopentanone, using a deuterium source like deuterium gas (D₂) or sodium borodeuteride (NaBD₄) for the reduction step. General methods for the synthesis of deuterated amines often rely on the reduction of precursor functional groups (like ynamides or imines) with deuterated reagents. nih.gov
Deuterium can also be incorporated onto the piperazine ring itself. For example, reduction of a diketopiperazine precursor with a powerful deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) can introduce four deuterium atoms onto the ring carbons. nih.gov More modern methods include palladium-catalyzed hydrogen isotope exchange using heavy water (D₂O) as the deuterium source, which can label aromatic C-H bonds and potentially other sites. nih.gov
Once the desired deuterated cyclopentylpiperazine is obtained, the N-nitroso group can be introduced. This is typically achieved by treating the secondary amine with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) and a strong acid. google.com This reaction selectively blocks one of the piperazine nitrogens, which can be a useful strategy in multi-step syntheses. google.com
| Labeling Strategy | Key Precursor | Deuterium Source / Reagent | Resulting Labeled Moiety | Reference |
| Reductive Amination | Piperazine + Deuterated Cyclopentanone | D₂ or NaBD₄ | Deuterated Cyclopentyl Group | google.com, nih.gov |
| Reduction of Imide | 10-[3-(3,5-dioxo-1-piperazinyl)propyl] precursor | LiAlD₄ | Deuterated Piperazine Ring | nih.gov |
| H/D Exchange | Drug Molecule | D₂O, Pd-catalyst | Aromatic and other sites | nih.gov |
| Nitrosation | N-Substituted Piperazine | NaNO₂, Acid | N-Nitroso Group | google.com |
Considerations for Chiral Synthesis and Stereochemical Control in Piperazine Derivatives
While this compound is an achiral molecule, many of its analogues possess stereocenters, making stereochemical control a critical consideration in their synthesis. Chirality in piperazine derivatives can arise from substitution on the carbon atoms of the ring. The development of methods to access enantiomerically pure C-substituted piperazines is an active area of research, as it unlocks access to a wider three-dimensional chemical space for drug design. nih.gov
Several strategies have been developed to achieve stereochemical control. One approach involves starting from the chiral pool, using optically pure amino acids as precursors to construct chiral 1,2-diamines, which are then cyclized to form the piperazine ring. nih.gov This method has been used to generate 3-substituted piperazine-2-acetic acid esters with high enantiomeric purity. nih.gov
Another powerful technique is the asymmetric lithiation of an N-Boc protected piperazine, followed by trapping the resulting anion with an electrophile. The use of a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, directs the deprotonation to one of the enantiotopic C-H bonds adjacent to the nitrogen, thereby setting the stereocenter.
Furthermore, transition-metal-catalyzed asymmetric hydrogenation of pyrazine (B50134) precursors offers a route to chiral piperazines. For example, iridium-catalyzed hydrogenation of pyrazines that have been activated by alkyl halides can produce a range of chiral piperazines with high enantiomeric excess.
These methodologies provide a toolbox for chemists to synthesize specific stereoisomers of complex piperazine derivatives, which is often essential for achieving the desired biological activity and minimizing off-target effects.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Cyclopentylpiperazine 1 Carboxamide Derivatives
Influence of the Cyclopentyl Substituent on Molecular Recognition and Binding Affinity
The N-substituent on the piperazine (B1678402) ring plays a pivotal role in dictating the interaction of a molecule with its biological target. In the case of N-cyclopentylpiperazine-1-carboxamide derivatives, the cyclopentyl group offers a unique combination of lipophilicity and conformational rigidity that can significantly influence binding affinity.
The size and shape of the N-alkyl substituent are critical for optimal receptor engagement. Studies on related piperazine derivatives have shown that increasing the bulk of the alkyl group can have varied effects on biological activity. For instance, in a series of celastrol (B190767) derivatives, it was observed that as the size of the substituent on the piperazine ring increased, the cytotoxic activity decreased. nih.gov This suggests that for certain targets, a smaller, more constrained substituent like a cyclopentyl group may be more favorable than larger or more flexible alkyl chains.
Elucidation of Key Structural Determinants within the Piperazine Ring System
The piperazine ring itself is a versatile scaffold that can be modified in various ways to fine-tune the biological and physicochemical properties of a compound.
Impact of Ring Substitutions on Biological Efficacy and Selectivity
Substitutions on the carbon atoms of the piperazine ring can profoundly impact a molecule's biological profile. For example, in a series of N-arylpiperazine-1-carboxamide derivatives developed as androgen receptor antagonists, the introduction of methyl groups at the 2 and 5 positions of the piperazine ring in a trans configuration led to potent antagonistic activity. nih.gov Specifically, the compound trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide demonstrated significantly greater potency than the non-steroidal antiandrogen drug bicalutamide. nih.gov This highlights the importance of stereochemistry and the strategic placement of even small alkyl groups on the piperazine core for enhancing biological efficacy.
Furthermore, investigations into novel chalcone-dithiocarbamate hybrids have revealed that substituents on the piperazine unit are crucial for their antiproliferative activity against various cancer cell lines. nih.gov
Conformational Analysis and its Correlation with Biological Activity
The piperazine ring typically exists in a chair conformation, and the orientation of its substituents (axial or equatorial) can have a dramatic effect on how the molecule interacts with its target. Conformational analysis of 2-substituted piperazines has shown a preference for the axial conformation in 1-acyl and 1-aryl derivatives. This axial orientation can place key pharmacophoric features in a specific spatial arrangement that mimics the binding of endogenous ligands or other potent inhibitors.
The conformational flexibility of piperazine derivatives is also a key consideration in drug design. The ability of the molecule to adopt a specific, low-energy conformation that is complementary to the binding site of a target protein is often a prerequisite for high-affinity binding.
Modulation of the Carboxamide Linkage for Enhanced Potency and Target Specificity
The carboxamide linkage in this compound derivatives is not merely a passive linker but an active participant in molecular recognition. It can engage in crucial hydrogen bonding interactions with amino acid residues in the target protein.
The orientation and electronic properties of the carboxamide group can be modulated to optimize these interactions. For instance, the nature of the substituent on the carboxamide nitrogen can influence the hydrogen bond donating and accepting capabilities of the amide group.
Furthermore, the replacement of the carboxamide moiety with bioisosteres, such as a urea (B33335) or a sulfonamide, can lead to altered binding modes and biological activities. In a study of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues, replacing a carboxamide with a urea moiety improved inhibitory activity against the target enzyme, although this did not always translate to improved whole-cell activity, suggesting an impact on cellular permeability.
Comparative Analysis with Related Piperazine-Containing Scaffolds
The piperazine scaffold is a common feature in a vast array of biologically active compounds, and comparing this compound derivatives with these related scaffolds can provide valuable insights into their potential therapeutic applications.
For example, piperazine amides have been investigated as potent inhibitors of c-jun N-terminal kinase (JNK), a key enzyme in inflammatory and neurodegenerative diseases. nih.govnih.gov Optimization of a high-throughput screening hit led to the discovery of a series of potent pan-JNK inhibitors. nih.govnih.gov An X-ray crystal structure of one of these inhibitors bound to JNK3 revealed an unusual binding mode, which could be leveraged in the design of more potent and selective analogs. nih.govnih.gov
Piperazine derivatives have also been explored as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), enzymes involved in the endocannabinoid system. nih.gov Studies have shown that piperazine and piperidine (B6355638) carboxamides and carbamates can act as potent and selective inhibitors of these enzymes, with some compounds exhibiting dual inhibitory activity at nanomolar concentrations. nih.gov
Furthermore, N-arylpiperazine-1-carboxamide derivatives have been successfully developed as orally active nonsteroidal androgen receptor antagonists for the potential treatment of prostate cancer. nih.gov
The versatility of the piperazine scaffold is also evident in its incorporation into natural product derivatives to enhance their antitumor activities. nih.gov For instance, the introduction of a piperazine moiety into bile acid hybrids and dehydroabietic acid derivatives has been shown to improve their anticancer potency. nih.gov
Table 1: SAR Insights for Piperazine-1-Carboxamide (B1295725) Derivatives
| Molecular Component | Modification | Impact on Biological Activity | Reference(s) |
|---|---|---|---|
| N-Substituent | Increasing alkyl size | Can decrease activity (e.g., celastrol derivatives) | nih.gov |
| Cyclopentyl group | Provides lipophilicity and conformational restraint | ||
| Piperazine Ring | trans-2,5-dimethyl substitution | Potent androgen receptor antagonism | nih.gov |
| Unsubstituted | Favorable for certain anticancer activities | nih.gov | |
| Carboxamide Linkage | Replacement with urea | Can improve enzyme inhibition but may affect cell permeability | |
| Overall Scaffold | Piperazine amide | Potent JNK inhibition | nih.govnih.gov |
| Piperazine/piperidine carboxamide | FAAH and MAGL inhibition | nih.gov | |
| N-Arylpiperazine-1-carboxamide | Androgen receptor antagonism | nih.gov |
Computational Chemistry and Molecular Modeling Applications
Ligand-Protein Docking Simulations for Interaction Profiling
Ligand-protein docking is a computational method that predicts the preferred orientation of a molecule when bound to a protein to form a stable complex. nih.gov For N-cyclopentylpiperazine-1-carboxamide and its analogs, docking simulations are crucial for understanding their interaction profiles with various biological targets. These simulations can elucidate the binding modes and affinities, providing a rationale for observed biological activities.
Docking studies have been employed to investigate the binding of piperazine-containing compounds to a range of protein targets. For instance, in the context of cancer therapy, derivatives have been docked into the active sites of enzymes like carbonic anhydrase IX (CAIX) and mammalian target of rapamycin (B549165) complex 1 (mTORC1). nih.govmdpi.com Similarly, for infectious diseases, the main protease of viruses like SARS-CoV-2 has been a key target for docking simulations with carboxamide derivatives. researchgate.netsamipubco.com
The results of these simulations typically provide a docking score, which is an estimation of the binding affinity, and a detailed view of the interactions between the ligand and the amino acid residues of the protein's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov This information is instrumental in identifying key residues for binding and in guiding the modification of the ligand structure to improve its potency and selectivity. nih.govnih.govresearchgate.net
Interactive Table: Examples of Protein Targets for Piperazine-Carboxamide Derivatives in Docking Studies
| Protein Target | Therapeutic Area | Key Interacting Residues (Examples) | Reference |
| Carbonic Anhydrase IX (CAIX) | Cancer | Asn14, Arg19, Glu79-Pro84 | nih.gov |
| mTORC1 | Cancer | (Not specified) | mdpi.com |
| SARS-CoV-2 Main Protease | Infectious Disease | Cys145, His41 | nih.gov |
| Papain-like Protease (PLpro) | Infectious Disease | Trp106, Asn109, His272 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. Pharmacophore modeling, a related technique, identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity.
Three-Dimensional QSAR (3D-QSAR) and Comparative Molecular Similarity Indices Analysis (CoMSIA) Approaches
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and CoMSIA, are powerful tools for understanding the relationship between the 3D properties of molecules and their biological activities. nih.gov These approaches have been applied to series of piperazine (B1678402) derivatives to build predictive models. nih.gov
In a typical 3D-QSAR study, a set of molecules with known activities is aligned, and their steric and electrostatic fields (in CoMFA) or similarity indices (in CoMSIA, which also includes hydrophobic, hydrogen bond donor, and acceptor fields) are calculated. nih.gov These fields are then correlated with the biological activities using statistical methods like Partial Least Squares (PLS). nih.gov The resulting models can be visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov
For instance, 3D-QSAR studies on thieno-pyrimidine derivatives, which share structural similarities with some piperazine-carboxamides, have identified key structural features for their inhibitory activities. nih.gov
Predictive Modeling for Rational Compound Design
The ultimate goal of QSAR and pharmacophore modeling is to facilitate the rational design of new, more potent compounds. The predictive models generated from these studies can be used to estimate the biological activity of virtual or newly synthesized compounds before they are subjected to experimental testing. nih.gov
This predictive capability allows for the screening of large virtual libraries of compounds and the prioritization of candidates for synthesis and further investigation. By understanding the key structural requirements for activity, medicinal chemists can design molecules with improved properties, such as enhanced potency and selectivity. nih.gov
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov This technique provides valuable insights into the conformational flexibility of this compound and its analogs, as well as their dynamic interactions with biological macromolecules. mdpi.com
MD simulations can be used to explore the conformational landscape of a ligand, identifying its most stable conformations and the energy barriers between them. When a ligand is bound to a protein, MD simulations can reveal how the ligand and protein adapt to each other, highlighting the dynamic nature of their interaction. physchemres.orgresearchgate.net This information can be crucial for understanding the mechanism of action of a drug and for designing molecules with improved binding characteristics. nih.gov
For example, MD simulations have been used to study the stability of protein-ligand complexes involving piperazine derivatives, providing information on the flexibility of both the ligand and the protein's active site residues. nih.govmdpi.com The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common metrics used to analyze the stability and flexibility of the system during the simulation. nih.gov
In Silico Pharmacokinetic Parameter Prediction (excluding experimental ADME values)
In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates at an early stage of the drug discovery process. nih.govnih.gov For this compound and its derivatives, various computational models can be employed to estimate their pharmacokinetic parameters without the need for initial experimental work. frontiersin.org
These predictive models are often based on the physicochemical properties of the molecule, such as its lipophilicity (logP), aqueous solubility (logS), and molecular weight. mdpi.com Online platforms and specialized software can calculate a range of ADME-related properties, including:
Absorption: Prediction of oral bioavailability, intestinal absorption, and Caco-2 cell permeability. frontiersin.org
Distribution: Estimation of blood-brain barrier penetration and plasma protein binding.
Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.
Excretion: Prediction of renal clearance.
Interactive Table: Predicted In Silico Pharmacokinetic Properties for Piperazine-like Scaffolds
| Predicted Parameter | Typical Predicted Value Range | Importance in Drug Design |
| AlogP98 (Lipophilicity) | < 5 (ideal) | Affects absorption and distribution |
| Caco-2 Permeability (Papp) | > 0.90 (high) | Indicates good intestinal absorption |
| Blood-Brain Barrier (BBB) Penetration | Varies | Important for CNS-targeting drugs |
| P-glycoprotein Substrate | Yes/No | Influences drug efflux from cells |
Density Functional Theory (DFT) for Electronic Structure and Vibrational Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com For this compound, DFT calculations can provide detailed information about its geometry, electronic properties, and vibrational frequencies.
DFT calculations can be used to determine various molecular descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment. These descriptors are often correlated with the molecule's reactivity and biological activity. mdpi.com
Vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of the molecule. youtube.comnih.gov The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure and to understand the nature of the chemical bonds within the molecule. nih.gov The assignments of vibrational modes, such as C-H stretching, N-H stretching, and C=O stretching, can be made based on these calculations. nih.gov
Mechanistic and Preclinical Biological Investigations of N Cyclopentylpiperazine 1 Carboxamide Analogues
Cannabinoid Receptor (CB1/CB2) Modulation
The endocannabinoid system, primarily mediated by the CB1 and CB2 receptors, is a significant target for therapeutic intervention. Analogues of N-cyclopentylpiperazine-1-carboxamide have been investigated for their ability to modulate these receptors.
Inverse Agonist and Antagonist Functional Characterization
Research into functionalized 6-piperazin-1-yl-purines has identified compounds with a piperazine-1-carboxamide (B1295725) moiety that exhibit inverse agonist activity at the CB1 receptor. Inverse agonists are ligands that bind to the same receptor as an agonist but induce an opposite pharmacological response.
One such analogue, 4-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-N-cyclopentylpiperazine-1-carboxamide (Compound 51), has been synthesized and characterized. While detailed functional data for this specific compound is part of a broader study, the class of compounds it belongs to is noted for its potent and selective antagonism of the hCB1 receptor. For instance, related amides within the same series have demonstrated exceptionally high potency, with Ke values less than 1 nM in calcium mobilization assays for hCB1. The introduction of a trifluoromethyl group in place of a methyl group on the amide can increase potency by over 100-fold in functional assays.
The general class of 1-benzhydrylpiperazine (B193184) derivatives, which share the piperazine (B1678402) core, has been explored for CB1 antagonism, leading to the development of potent urea (B33335) derivatives with IC50 values under 100 nM.
Strategies for Achieving Receptor Selectivity
Achieving selectivity between the highly homologous CB1 and CB2 receptors is a critical challenge in the development of cannabinoid receptor modulators. For piperazine-containing compounds, strategies to enhance selectivity often involve modifications to the substituents on the piperazine ring and the attached pharmacophore.
In the study of 6-piperazin-1-yl-purine analogues, it was observed that larger alkyl groups on a sulfonamide attached to the piperazine generally provided better CB2/CB1 selectivity while maintaining high potency at CB1. For example, an isobutyl sulfonamide analogue demonstrated a CB2/CB1 selectivity of approximately 1400-fold. Similarly, the strategic use of ethers to increase the topological polar surface area (TPSA) and decrease the calculated log P (cLogP) resulted in sulfonamides with high selectivity, albeit with some reduction in potency.
For amide analogues, larger alkyl groups such as n-butyl, neopentyl, and cyclopentylmethyl also yielded exceptionally potent compounds at the CB1 receptor. While detailed selectivity data for the this compound is part of a larger dataset, the structure-activity relationship (SAR) from related compounds suggests that the nature of the substituent on the carboxamide nitrogen is a key determinant of both potency and selectivity.
Poly(ADP-ribose) Polymerase (PARP) Enzyme Inhibition
Recent research has begun to explore the potential of piperazine-containing scaffolds in the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes, which are crucial for DNA repair and a validated target in oncology.
Isoform Specificity (PARP-1, PARP-2)
The development of inhibitors with specificity for PARP-1 over PARP-2 is a key objective, as this may lead to a better therapeutic window by minimizing off-target effects. nih.gov While direct data for this compound is not available, studies on other piperazine-substituted compounds have shown the potential for achieving PARP-1 selectivity. nih.govacs.org For example, in a series of piperazine-substituted 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) derivatives, in silico models predicted that certain compounds could bind more strongly to PARP-1 than to PARP-2. acs.org This selectivity is thought to arise from specific interactions with amino acid residues that differ between the two isoforms. acs.org
In Vitro Enzymatic and Cellular Activity Assessment
The amide group of carboxamide-containing PARP inhibitors often acts as a nicotinamide (B372718) analogue, binding to the active site of the PARP enzyme. nih.gov The inhibitory activity of these compounds is typically assessed through enzymatic assays that measure the inhibition of PARP-1 and PARP-2 activity, as well as cellular assays that evaluate their effects in cancer cell lines, particularly those with deficiencies in DNA repair pathways like BRCA mutations. nih.govresearchgate.net
For the benzimidazole (B57391) carboxamide class of PARP inhibitors, compounds have been identified with potent enzymatic inhibition of PARP-1 (IC50 values in the low nanomolar range) and good cellular potency. nih.gov For instance, 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide displayed a Ki of 8 nM against PARP-1 and an EC50 of 3 nM in a whole-cell assay. researchgate.net While these are not direct analogues of this compound, they demonstrate the potential of the broader carboxamide class as potent PARP inhibitors.
Androgen Receptor (AR) Antagonism
A significant area of investigation for this compound analogues is their activity as antagonists of the androgen receptor (AR), a key driver in the progression of prostate cancer.
A series of N-arylpiperazine-1-carboxamide derivatives have been synthesized and evaluated for their AR antagonist activity. nih.gov Reporter assays have shown that trans-2,5-dimethylpiperazine (B131708) derivatives are potent AR antagonists. nih.gov Within this series, trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide (YM-175735) was identified as a particularly potent antiandrogenic agent. nih.gov This compound was found to be approximately four times more potent as an AR antagonist than bicalutamide, a nonsteroidal antiandrogen used in the treatment of prostate cancer. nih.gov
Further structure-activity relationship (SAR) studies led to the discovery of (+)-(2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-[6-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxamide (YM580), which exhibited even more potent antiandrogenic activity. nih.gov
The antagonistic activity of these compounds is typically evaluated using reporter gene assays in cells expressing the androgen receptor. The ability of the compounds to inhibit the transcriptional activity of AR induced by an agonist like testosterone (B1683101) is measured. The IC50 values, representing the concentration of the antagonist required to inhibit 50% of the agonist response, are determined to quantify their potency.
Interactive Data Table: Androgen Receptor Antagonist Activity of N-Arylpiperazine-1-carboxamide Analogues
| Compound | Structure | AR Antagonist Activity (IC50, nM) | Reference |
| YM-175735 | trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide | ~4-fold more potent than bicalutamide | nih.gov |
| YM580 | (+)-(2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-[6-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxamide | ED50 = 2.2 mg/kg/day (in vivo) | nih.gov |
| Bicalutamide | N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide | Reference Compound | nih.gov |
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Fatty acid amide hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of endogenous fatty acid amides, including the endocannabinoid anandamide (B1667382) (AEA). nih.govmdpi.com Inhibition of FAAH elevates the levels of these signaling lipids, which can produce analgesic and anti-inflammatory effects without the direct psychotropic effects associated with chronic activation of cannabinoid receptors. mdpi.comnih.gov
Cyclic piperidine (B6355638) and piperazine-based ureas have been identified as a potent class of irreversible FAAH inhibitors. nih.gov The mechanism of inhibition involves the FAAH enzyme hydrolyzing the amide bond of these compounds, which leads to the formation of a stable, covalent adduct with the enzyme's catalytic serine residue (Ser241). nih.gov Computational studies on piperazine-based aryl ureas, such as the lead compound JNJ1661010, have shown that the enzyme's active site induces a distortion in the inhibitor's amide bond, facilitating this covalent modification. nih.gov
The therapeutic potential of FAAH inhibition has been demonstrated in preclinical models of pain and inflammation. nih.govmdpi.com By augmenting the levels of AEA "on demand" in response to pathological stimuli, FAAH inhibitors can enhance the body's natural neuroprotective and anti-inflammatory mechanisms. mdpi.comnih.gov Research has led to the discovery of potent and selective piperazine carbamate (B1207046) FAAH inhibitors with nanomolar activity against human FAAH. nih.gov These inhibitors have shown high selectivity for FAAH over other serine hydrolases in the brain, such as monoacylglycerol lipase (B570770) (MGL) and ABHD6, and lack affinity for CB1 and CB2 receptors. nih.gov
Table 1: FAAH Inhibitory Activity of Piperazine Analogues This table is interactive. You can sort and filter the data.
| Compound | Type | IC₅₀ (nM) | Target | Notes |
|---|---|---|---|---|
| JNJ1661010 | Piperazine Aryl Urea | - | FAAH | A lead compound used in computational analysis to understand covalent inhibition. nih.gov |
| PF750 | Piperidine Aryl Urea | - | FAAH | An irreversible inhibitor that forms a covalent adduct with FAAH. nih.gov |
| URB524 | N-cyclohexylcarbamic acid O-aryl ester | 63 | FAAH | A potent, irreversible FAAH inhibitor. nih.gov |
| Inhibitor 9 | Piperidine Carbamate | <10 | hFAAH | Highly potent and selective inhibitor evaluated for neuroprotection. nih.gov |
Anti-infective and Antineoplastic Potential
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. ku.edu The parasite's survival depends on essential enzymes, including those in the sterol biosynthesis pathway, making them attractive drug targets. plos.org Two such enzymes are the cytochrome P450 enzymes sterol 14α-demethylase (CYP51) and CYP5122A1, a sterol C4-methyl oxidase. plos.orgnih.gov
Screening of compound libraries has identified N-substituted piperazine-1-carboxamides as inhibitors of both Leishmania CYP51 and CYP5122A1. nih.govmtroyal.ca Analogues of the screening hit N-(4-(benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide were found to be potent inhibitors of both enzymes and also demonstrated efficacy against the proliferation of L. donovani promastigotes. nih.gov While many of these analogues showed selectivity for CYP51, further structural modifications led to compounds with dual inhibitory activity. nih.govmtroyal.ca For instance, replacing the 4-pyridyl ring with an imidazole (B134444) resulted in a compound with approximately fourfold selectivity for CYP5122A1 over CYP51, inhibiting both with IC₅₀ values under 1 µM. nih.govambeed.com This compound was shown to inhibit the proliferation of L. major promastigotes and cause an accumulation of 4-methylated sterols, confirming its mechanism of action by blocking sterol demethylation. nih.govambeed.com
Table 2: Inhibitory Activity of Piperazine-1-carboxamide Analogues against Leishmania Enzymes This table is interactive. You can sort and filter the data.
| Compound | Target Enzyme | IC₅₀ (µM) | Antileishmanial Activity (EC₅₀, µM) | Notes |
|---|---|---|---|---|
| 18a | LdCYP51 | 0.22 | 1.8 (L. donovani) | Screening hit, N-(4-(benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide. nih.gov |
| LdCYP5122A1 | 1.3 | nih.gov | ||
| 18e | LdCYP51 | 0.057 | 1.2 (L. donovani) | Effective against intracellular L. donovani. mtroyal.ca |
| LdCYP5122A1 | 0.81 | mtroyal.ca | ||
| 18i | LdCYP51 | 0.043 | 2.0 (L. donovani) | Effective against intracellular L. donovani. mtroyal.ca |
| LdCYP5122A1 | 1.2 | mtroyal.ca | ||
| 18p | LdCYP51 | 0.95 | >20 (L. donovani) | 4-fold selectivity for CYP5122A1. nih.govmtroyal.ca |
The combination of a piperazine core with a 1,2,3-triazole moiety has produced scaffolds with significant antineoplastic potential. nih.govresearchgate.net The 1,2,3-triazole ring is a key pharmacophore that can form hydrogen bonds, improving solubility and interaction with biological targets. acs.org Synthetic protocols, often utilizing click chemistry, have generated libraries of piperazine-1,2,3-triazole derivatives for anticancer screening. nih.govresearchgate.net
Studies have shown that these hybrid compounds can exhibit potent cytotoxic activity against various human cancer cell lines. nih.govresearchgate.net For example, a series of twenty-four piperazine-1,2,3-triazole scaffolds were synthesized and tested, with compounds 7i and 7a demonstrating good anticancer activity against the MCF7 breast cancer cell line, with IC₅₀ values of 5.22 µM and 5.34 µM, respectively. nih.govresearchgate.net The mechanism of action for some 1,2,3-triazole derivatives involves inducing cell cycle arrest and apoptosis. acs.orgnih.gov For instance, a 1,2,3-triazole-tethered capsaicinoid hybrid was found to induce S-phase cell cycle arrest, disrupt mitochondrial membrane potential, and increase the generation of reactive oxygen species in A549 non-small cell lung cancer cells. acs.org
Table 3: Anticancer Activity of Piperazine-1,2,3-triazole Scaffolds This table is interactive. You can sort and filter the data.
| Compound | Cell Line | Assay | IC₅₀ (µM) | Notes |
|---|---|---|---|---|
| 7i | MCF7 (Breast) | MTT | 5.22 ± 0.05 | Exhibited good anticancer activity. nih.govresearchgate.net |
| 7a | MCF7 (Breast) | MTT | 5.34 ± 0.13 | Exhibited good anticancer activity. nih.govresearchgate.net |
| 7x | - | - | - | Noted for antimicrobial activity and considered a lead for optimization. nih.govresearchgate.net |
| 7a (Chalcone) | A549 (Lung) | MTT | 8.67 | 1,2,3-triazole-containing chalcone (B49325) derivative. nih.gov |
| 7c (Chalcone) | A549 (Lung) | MTT | 9.74 | 1,2,3-triazole-containing chalcone derivative. nih.gov |
Other Pharmacological Targets and Pathways
The C-C chemokine receptor 2 (CCR2) and its ligand CCL2 play a significant role in the development of inflammatory diseases by mediating the migration of monocytes. universiteitleiden.nl Antagonism of this receptor is a therapeutic strategy for conditions like atherosclerosis and type 2 diabetes. A novel series of N-aryl piperazine-1-carboxamides has been discovered as potent human CCR2 antagonists. nih.gov
Initial analogues in this series showed high potency at the CCR2 receptor but also exhibited off-target effects, notably inhibition of the hERG cardiac ion channel. nih.gov Structure-activity relationship (SAR) studies focused on structural modifications to decrease lipophilicity and basicity. This optimization led to the identification of a sub-series with a significantly improved margin over hERG inhibition while maintaining CCR2 antagonism. nih.gov The lead compound from this optimized series, N-(3,4-dichlorophenyl)-4-[(2R)-4-isopropylpiperazine-2-carbonyl]piperazine-1-carboxamide, demonstrated favorable pharmacological and pharmacokinetic properties. nih.gov Further research in related series, such as (indolylalkyl)piperidine carbamates, also highlights the potential of piperidine and piperazine scaffolds in developing CCR2 antagonists. nih.gov
Table 4: CCR2 Antagonist Activity of a Piperazine-1-carboxamide Analogue This table is interactive. You can sort and filter the data.
| Compound | Target | Activity | hERG Selectivity | Notes |
|---|
Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are lipid mediators with beneficial biological activities, including anti-inflammatory, vasodilatory, and cardioprotective effects. researchgate.netnih.gov Inhibition of sEH increases the concentration of these protective EETs, making sEH a therapeutic target for cardiovascular and inflammatory diseases. researchgate.netnih.gov
In the search for novel sEH inhibitors, piperazine urea derivatives have been investigated. nih.gov Starting from a dual inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and sEH, novel analogues were designed to enhance sEH inhibitory potential. This effort led to the identification of compounds with terminal 1,3,4-oxadiazol-5-one/thione functions that demonstrated selective and potent sEH inhibition, with IC₅₀ values in the double-digit nanomolar range (42 nM and 56 nM). nih.gov These findings suggest that this structural motif can be considered a promising secondary pharmacophore for developing advanced sEH inhibitors. nih.gov Other research has explored piperazine amides of chromone-2-carboxylic acid, identifying a lead compound with an IC₅₀ of 1.75 µM, further underscoring the versatility of the piperazine scaffold for targeting sEH. acgpubs.org
Estrogen Receptor Modulation
The estrogen receptor (ER) is a critical target in the treatment of hormone-sensitive cancers, such as certain types of breast cancer. nih.gov Molecules that modulate ER activity are known as Selective Estrogen Receptor Modulators (SERMs). These compounds can exhibit either antagonist (blocking) or agonist (activating) effects on the receptor in a tissue-specific manner. This differential activity allows for beneficial effects in some tissues (like bone) while blocking estrogen's proliferative effects in others (like breast tissue). The mechanism of action involves binding to the ER's ligand-binding domain, which can induce conformational changes that either prevent or facilitate the recruitment of co-regulator proteins necessary for gene transcription. nih.gov
While direct studies on this compound are not publicly available, other classes of piperazine-containing compounds have been investigated for their roles in cancer therapy, often targeting various receptors and signaling pathways. mdpi.com
Histamine (B1213489) H3 Receptor Antagonism
The histamine H3 receptor is primarily found in the central nervous system where it acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters like acetylcholine (B1216132) and dopamine. wikipedia.org Antagonists of the H3 receptor block its constitutive activity, leading to an increase in the release of these neurotransmitters. wikipedia.org This mechanism has made H3 receptor antagonists a subject of research for treating neurological and cognitive conditions, including narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). wikipedia.orgtaylorandfrancis.com
Various non-imidazole-based scaffolds, including piperidine and piperazine derivatives, have been developed as H3 receptor antagonists to improve pharmacokinetic properties. nih.govnih.gov These compounds typically feature a basic amine core (like piperazine), a central scaffold, and another portion that interacts with the receptor binding pocket.
Cysteine and Serine Protease Inhibition
Serine and cysteine proteases are enzymes that cleave peptide bonds in proteins and are involved in a vast array of physiological and pathological processes, including digestion, blood clotting, and cancer metastasis. dtic.milmdpi.com The inhibition of these proteases is a therapeutic strategy for various diseases. Inhibitors can be reversible or irreversible and often work by mimicking the natural substrate of the enzyme. dtic.milnih.gov They bind to the active site, preventing the enzyme from performing its catalytic function. For instance, some inhibitors form a covalent bond with the key serine or cysteine residue in the enzyme's active site. mdpi.com
Phosphoinositide 3-kinase Delta (PI3Kδ) Inhibition
Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in critical cellular functions such as cell growth, proliferation, and survival. The delta (δ) isoform of PI3K is primarily expressed in hematopoietic cells and plays a key role in the development and function of immune cells, particularly B-lymphocytes. Inhibition of PI3Kδ can disrupt B-cell receptor signaling, making it a valuable target for treating B-cell malignancies and certain immune disorders.
In Vitro Metabolic Stability and Enzymatic Biotransformation Studies
In vitro metabolic stability is a critical parameter assessed early in the drug discovery process to predict how a compound will be cleared from the body. These studies typically involve incubating the compound with liver fractions, such as microsomes or hepatocytes, which contain key drug-metabolizing enzymes. nih.gov The rate at which the parent compound disappears over time is measured to determine its intrinsic clearance.
The primary enzymes responsible for biotransformation are the Cytochrome P450 (CYP) family. Identifying which specific CYP isozymes (e.g., CYP3A4, CYP2D6) metabolize a compound is crucial for predicting potential drug-drug interactions. Studies on related piperazine structures have shown that metabolism can occur on various parts of the molecule, including the piperazine ring itself and its substituents. nih.gov
Table of Research Findings for Related Piperazine Analogues
Since data for the specific compound is unavailable, the following table represents typical findings for related piperazine-carboxamide series to illustrate the type of data generated in preclinical studies.
| Compound Series | Target | In Vitro Activity | Metabolic Stability Profile |
| N-Arylpiperazine-1-carboxamides | Androgen Receptor | Potent AR antagonists nih.gov | Not specified |
| Diarylmethylpiperazines | Delta Opioid Receptor | Potent and selective agonists (IC₅₀ = 0.5 to 11 nM) nih.gov | Increased stability over initial leads nih.gov |
| Arylpiperazine Analogues | Type I Interferon Pathway | Potent inducers (EC₅₀ = 13.1 µM for lead compound) nih.gov | Structure-dependent nih.gov |
Analytical Methodologies for Characterization and Quality Control of N Cyclopentylpiperazine 1 Carboxamide
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are fundamental in confirming the chemical structure of N-cyclopentylpiperazine-1-carboxamide. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of this compound. It provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
¹H NMR: The ¹H NMR spectrum would confirm the presence of all proton-containing groups. The cyclopentyl protons would appear as a series of multiplets in the aliphatic region. The protons on the piperazine (B1678402) ring would show distinct signals, typically as multiplets, due to their different chemical environments relative to the carboxamide and cyclopentyl substituents. The N-H proton of the carboxamide would likely appear as a broad singlet.
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. chemicalbook.comchemicalbook.com Distinct signals would be expected for the carbonyl carbon of the carboxamide, the carbons of the cyclopentyl ring, and the carbons of the piperazine ring. The chemical shift of the carbonyl carbon is particularly characteristic.
2D-NMR Variants: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms. omicsonline.orgresearchgate.net
COSY experiments would reveal proton-proton couplings, confirming the adjacencies of protons within the cyclopentyl and piperazine rings.
HSQC would correlate each proton signal with its directly attached carbon atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Predicted values are based on the analysis of similar structures and general NMR principles. Actual experimental values may vary based on solvent and other conditions.
| Atom/Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Carboxamide (C=O) | - | ~165-175 |
| Carboxamide (NH₂) | ~5.0-7.0 (broad s) | - |
| Piperazine CH₂ (adjacent to C=O) | ~3.4-3.6 (m) | ~40-45 |
| Piperazine CH₂ (adjacent to N-cyclopentyl) | ~2.5-2.8 (m) | ~50-55 |
| Cyclopentyl CH (methine) | ~2.8-3.2 (m) | ~60-65 |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov It is also invaluable for structural elucidation through the analysis of fragmentation patterns.
Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would provide structural confirmation, with characteristic fragments arising from the cleavage of the cyclopentyl group, the carboxamide moiety, or the piperazine ring. nist.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. mdpi.comeuropeanpharmaceuticalreview.comresearchgate.netmdpi.com It is particularly useful for analyzing the purity of this compound and for identifying any potential impurities or degradation products by providing their molecular weights.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, often to four or more decimal places. rsc.org This accuracy allows for the unambiguous determination of the elemental formula of the parent compound and its fragments, distinguishing it from other compounds with the same nominal mass.
Table 2: Predicted Key Mass Fragments for this compound
| Fragment | Description | Predicted m/z |
|---|---|---|
| [M]⁺ | Molecular Ion | 197 |
| [M - 43]⁺ | Loss of carboxamide group (CONH₂) | 154 |
| [M - 69]⁺ | Loss of cyclopentyl group | 128 |
| C₅H₉⁺ | Cyclopentyl cation | 69 |
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. researchgate.netnih.gov The FT-IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. researchgate.netresearchgate.netniscpr.res.inhilarispublisher.com
N-H Stretching: The primary amide (-CONH₂) will show two distinct stretching vibrations in the region of 3100-3500 cm⁻¹.
C-H Stretching: Aliphatic C-H stretching from the cyclopentyl and piperazine rings will be observed just below 3000 cm⁻¹.
C=O Stretching: A strong absorption band, characteristic of the amide I band (primarily C=O stretch), is expected in the region of 1630-1680 cm⁻¹.
N-H Bending: The amide II band (N-H bend and C-N stretch) typically appears around 1550-1640 cm⁻¹.
C-N Stretching: The C-N stretching vibrations of the piperazine ring and the amide group will be present in the fingerprint region (1000-1350 cm⁻¹).
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (N-H) | Stretch | 3100 - 3500 (two bands) |
| Aliphatic (C-H) | Stretch | 2850 - 2960 |
| Amide (C=O) | Stretch (Amide I) | 1630 - 1680 |
| Amide (N-H) | Bend (Amide II) | 1550 - 1640 |
High-Performance Liquid Chromatography (HPLC) for Purity and Identity Confirmation
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and confirming its identity by retention time. unodc.org Reversed-phase HPLC is the most common mode used for this type of analysis.
UV Detection: this compound possesses a carboxamide chromophore, which allows for detection using a UV detector. The wavelength of maximum absorbance (λmax) for the amide bond is typically in the low UV region, around 200-220 nm. agroparistech.fr
Chromatographic Parameter Optimization: To achieve a robust and reliable separation, several parameters must be optimized. This includes the choice of stationary phase (e.g., C18 or C8 column), the composition of the mobile phase (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the flow rate, and the column temperature. The goal is to obtain a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities. agroparistech.fr
Table 4: Typical HPLC Parameters for this compound Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (with additives like formic acid or ammonium (B1175870) acetate) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV at ~210 nm |
| Injection Volume | 5 - 20 µL |
For compounds that lack a suitable chromophore or have poor ionization efficiency for mass spectrometry, chemical derivatization can be employed to enhance detection sensitivity. This process involves reacting the analyte with a labeling agent to attach a moiety that is easily detectable.
In the case of this compound, the presence of the carboxamide group generally provides sufficient UV absorbance for direct HPLC-UV analysis. The secondary amine within the piperazine ring could theoretically be a target for derivatization if higher sensitivity were required, for example, for trace-level analysis. Reagents that react with secondary amines, such as dansyl chloride or dabsyl chloride, could be used to introduce a highly fluorescent tag, allowing for much lower detection limits with a fluorescence detector. However, for routine purity and identity confirmation, derivatization is typically not necessary due to the adequacy of direct UV detection.
Method Development and Validation for Trace Impurity Analysis
The control of impurities is a critical aspect of quality control for any active pharmaceutical ingredient (API). For this compound, the development and validation of sensitive and specific analytical methods are essential to detect and quantify trace impurities, including starting materials, intermediates, by-products, and potential degradation products. Such methods are crucial for ensuring the purity, safety, and efficacy of the final product. The methodologies employed often need to be capable of detecting impurities at parts per million (ppm) levels, particularly for potentially genotoxic impurities (GTIs). rroij.comresearchgate.net
The analytical techniques of choice for trace impurity analysis are typically high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS) for definitive identification. nih.govresearchgate.net The development of these methods involves a systematic approach to optimize separation and detection, followed by rigorous validation according to guidelines from the International Council on Harmonisation (ICH). nih.gov
High-Performance Liquid Chromatography (HPLC) Method Development
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of related substances in piperazine derivatives. japsonline.com The development of a suitable HPLC method for this compound would involve the careful selection of a stationary phase, mobile phase composition, and detector.
Stationary Phase Selection: A C18 column is a common starting point for the separation of moderately polar compounds like this compound and its potential impurities. unodc.org The choice of a specific C18 column would depend on factors such as particle size, pore size, and end-capping to achieve optimal resolution and peak shape.
Mobile Phase Optimization: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. japsonline.comjocpr.com The pH of the aqueous phase is a critical parameter that can be adjusted to control the retention and selectivity of ionizable compounds. For piperazine-containing molecules, a phosphate (B84403) buffer is often employed. japsonline.com Gradient elution, where the proportion of the organic modifier is varied during the chromatographic run, is frequently necessary to separate impurities with a wide range of polarities.
Detector Selection: A photodiode array (PDA) or a UV detector is commonly used for the quantification of impurities that possess a suitable chromophore. jocpr.com Since this compound has limited UV absorbance, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) could be employed to enhance detection sensitivity for trace-level impurities. jocpr.com Alternatively, and more universally applicable for trace analysis, is the use of a mass spectrometer (LC-MS/MS), which provides high sensitivity and specificity, allowing for the detection and identification of impurities even without a chromophore. nih.gov
A hypothetical set of optimized HPLC method parameters for the analysis of impurities in this compound is presented in Table 1.
Table 1: Hypothetical HPLC Method Parameters for Impurity Profiling
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with PDA/MS Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH 6.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 220 nm or MS (ESI+) |
Gas Chromatography (GC) for Volatile Impurities
For the analysis of volatile or semi-volatile impurities, such as residual solvents or certain starting materials and by-products, gas chromatography is the preferred technique. researchgate.nethakon-art.com The choice of a suitable capillary column and detector is paramount for achieving the required separation and sensitivity.
Column and Detector: A mid-polarity column, such as one with a (50%-Phenyl)-methylpolysiloxane stationary phase (e.g., DB-17 or equivalent), can be effective for separating a range of potential impurities. hakon-art.com A flame ionization detector (FID) provides good general sensitivity for organic compounds, while a mass spectrometer (GC-MS) offers superior identification capabilities. researchgate.net
Method Parameters: The temperature program of the GC oven is optimized to ensure the separation of all potential volatile impurities from the solvent and from each other. The injector and detector temperatures are set high enough to ensure efficient vaporization and prevent condensation. researchgate.net
Method Validation for Trace Impurity Analysis
Once a suitable analytical method is developed, it must be validated to demonstrate its reliability for the intended purpose. The validation is performed in accordance with ICH guidelines and typically includes the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. nih.govjocpr.com
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is often demonstrated by spiking the drug substance with known impurities and showing that they are well-resolved from the main peak and from each other.
Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. scholars.direct This is typically evaluated by analyzing a series of dilutions of the impurity standards across a specified range, which for impurities is often from the LOQ to 120% or 150% of the specification limit. japsonline.comjocpr.com The correlation coefficient (r²) of the calibration curve should be close to 1. scholars.direct
Accuracy: The accuracy of the method is the closeness of the test results obtained by the method to the true value. It is typically assessed by performing recovery studies, where a known amount of the impurity is spiked into the drug substance at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). jocpr.com The percentage recovery is then calculated.
Precision: The precision of the method is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Repeatability is assessed by performing multiple measurements on the same sample under the same operating conditions over a short interval of time.
Intermediate Precision expresses the within-laboratory variations, for example, on different days, with different analysts, or with different equipment. jocpr.com The precision is usually expressed as the relative standard deviation (%RSD) of a series of measurements.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jocpr.com These are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. jocpr.com
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. jocpr.com For an HPLC method, these variations could include changes in mobile phase pH, column temperature, and flow rate.
A summary of hypothetical validation results for a trace impurity in this compound is presented in Table 2.
Table 2: Hypothetical Validation Data for a Trace Impurity
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | LOQ to 150% of specification limit |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | < 2.0% |
| Intermediate Precision (%RSD) | < 3.0% |
| LOD | 0.5 ppm |
| LOQ | 1.5 ppm |
| Robustness | Method remains unaffected by minor changes in parameters |
The development and validation of such robust analytical methods are indispensable for the quality control of this compound, ensuring that any impurities are controlled within acceptable limits.
Applications in Materials Science and Biomaterial Engineering Based on Piperazine Scaffolds
Design and Fabrication of Biodegradable Polyurethane-Urea Scaffolds
Biodegradable polyurethane-urea (PUU) scaffolds incorporating piperazine (B1678402) (P-PUU) have been successfully designed and fabricated for tissue engineering applications. nih.govacs.org These scaffolds are synthesized through the chain-growth polymerization of a polyol (like poly(D,L-lactic acid) diol), a diisocyanate (such as 1,6-hexamethylene diisocyanate), and piperazine acting as a chain extender. researchgate.net
The incorporation of piperazine into the polyurethane-urea backbone allows for the modulation of the scaffold's mechanical properties. By adjusting the content of piperazine, the compressive modulus and strength of the scaffolds can be tailored to match the requirements of the target tissue. nih.govacs.org Research has shown that higher piperazine content can lead to increased compressive modulus and strength. nih.govacs.org
| Scaffold Property | Value |
| Fabrication Method | Air-driven extrusion 3D printing |
| Macropore Size | ~450 μm |
| Porosity | ~75% |
| Highest Compressive Modulus | 155.9 ± 5.7 MPa |
| Highest Compressive Strength | 14.8 ± 1.1 MPa |
Investigation of Piperazine Moieties in Osteogenesis Regulation and Bone Regeneration
A significant finding in the study of piperazine-based biomaterials is the role of piperazine moieties in promoting osteogenesis, the process of new bone formation. nih.govacs.org Both in vitro and in vivo studies have demonstrated that P-PUU scaffolds possess excellent osteoconductivity, facilitating the formation of new bone tissue. nih.govacs.org
Interestingly, the small molecule piperazine itself has been shown to regulate the osteogenesis of osteoblasts in a dose-dependent manner. nih.govacs.org There is an optimal concentration of piperazine that enhances the osteoconductive ability of the scaffolds. nih.govacs.org This suggests that the piperazine molecules, in conjunction with the mechanical properties and surface chemistry of the P-PUU scaffolds, play a crucial role in enhancing bone regeneration. nih.govacs.org The nitrogen content and hydrophilicity of the P-PUUs, influenced by the piperazine units, are also believed to contribute to their osteoconductive properties. acs.org
The ability of these 3D-printed P-PUU scaffolds to provide a suitable interconnected pore structure, appropriate mechanical support, and intrinsic osteoconductive ability makes them a promising option for bone regeneration applications. nih.govacs.org
Biocompatibility and Tissue Engineering Studies for Piperazine-Containing Materials
Biocompatibility is a critical requirement for any material intended for biomedical applications. Piperazine and its derivatives have been shown to be biocompatible, making them suitable for use in the development of biomedical scaffolds. udayton.edu The piperazine scaffold is stable and has been used in the development of numerous commercially available drugs. udayton.edu
In the context of tissue engineering, piperazine-containing polymers have demonstrated excellent biocompatibility. nih.govacs.org Studies have shown that 3D-printed P-PUU scaffolds support cell attachment, proliferation, and differentiation, which are essential for tissue regeneration. nih.govacs.org The degradation products of these piperazine-based polyurethanes are also expected to be biocompatible. bezwadabiomedical.com
The versatility of the piperazine scaffold allows for its incorporation into various polymer architectures, including polyesters with urethane linkages, to create materials for a wide range of bioengineering applications. udayton.edu Furthermore, piperazine-based polymers have been investigated for their antimicrobial properties, which could be beneficial in reducing the risk of infection associated with implantable devices. rsc.org The ability to create biodegradable polymers with piperazine also opens up possibilities for developing "degrade-on-demand" materials, where the degradation can be triggered by an external stimulus. udayton.edu
Concluding Perspectives and Future Research Trajectories
Identification of Unexplored Biological Targets for N-cyclopentylpiperazine-1-carboxamide
The piperazine (B1678402) scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in a wide array of biologically active compounds. rsc.orgwisdomlib.org These derivatives have demonstrated a broad spectrum of activities, including antipsychotic, antihistamine, anti-inflammatory, and antimicrobial effects. wisdomlib.orgresearchgate.netresearchgate.net This inherent versatility suggests that this compound may interact with a variety of biological targets beyond its currently understood scope.
Future research should focus on systematically screening this compound against diverse panels of receptors, enzymes, and ion channels to uncover novel biological activities. Given that minor structural modifications on the piperazine ring can lead to significant changes in medicinal properties, a focused investigation into its polypharmacology is warranted. wisdomlib.org Computational approaches, particularly machine learning-based methods, can accelerate this process. By leveraging large datasets of known ligand-target interactions, these models can predict potential "off-target" interactions for small molecules like this compound with a high degree of accuracy. mdpi.comfrontiersin.org Such in silico screening can prioritize experimental validation, making the discovery of novel therapeutic applications more efficient.
One promising and relatively underexplored area for piperazine derivatives is their interaction with RNA. As the majority of the human genome is transcribed to RNA, and many disease-related proteins are considered "undruggable," RNA is emerging as a major new class of therapeutic targets. nih.gov Machine learning models are being developed to predict small molecule binding to specific RNA structures, opening up the possibility of identifying this compound as a modulator of disease-relevant RNAs. nih.govosaka-u.ac.jp
Table 1: Potential Unexplored Target Classes for this compound
| Target Class | Rationale | Potential Therapeutic Areas |
| G-Protein Coupled Receptors (GPCRs) | The piperazine moiety is a common feature in many GPCR ligands. mdpi.com | Neurology, Metabolic Disorders, Inflammation |
| Kinases | Many kinase inhibitors incorporate heterocyclic scaffolds. | Oncology, Inflammatory Diseases |
| Ion Channels | Piperazine derivatives have shown activity at various ion channels. | Cardiovascular Diseases, Neurological Disorders |
| Non-coding RNA | An emerging target class with vast therapeutic potential. nih.gov | Genetic Disorders, Oncology, Infectious Diseases |
| Epigenetic Targets | Modulators of epigenetic enzymes often contain heterocyclic cores. | Oncology, Inflammatory Disorders |
Development of Novel Synthetic Methodologies and Process Intensification Strategies
The synthesis of N-substituted piperazines and related carboxamides is a mature field, yet there remains considerable scope for innovation, particularly in the development of more efficient, sustainable, and scalable processes. rsc.org Traditional batch manufacturing methods often suffer from long reaction times and inefficiencies. pharmafeatures.com
Novel Synthetic Methodologies: Future synthetic efforts could focus on the asymmetric synthesis of carbon-substituted piperazine derivatives to explore new chemical spaces, as the majority of current piperazine-based drugs are substituted at the nitrogen atoms. rsc.org The development of novel catalytic systems for the efficient formation of the amide bond is also an area of active research. For instance, methods developed for the synthesis of other N-substituted carboxamides, such as those based on indazole or phenylcyclopropane cores, could be adapted for this compound. nih.govnih.gov
Process Intensification (PI): Process intensification represents a paradigm shift in chemical manufacturing, aiming to make processes smaller, safer, and more energy-efficient. researchgate.net For the synthesis of this compound, several PI strategies could be implemented:
Continuous Flow Chemistry: Transitioning from batch to continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved purity, and enhanced safety. pharmafeatures.com This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents.
Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation or ultrasound can dramatically accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter timeframes. researchgate.net
Sustainable Chemistry: Future synthetic routes should prioritize the use of greener solvents, reduce the number of synthetic steps, and minimize waste generation, aligning with the principles of sustainable pharmaceutical manufacturing. acs.org
Table 2: Comparison of Synthetic Methodologies
| Methodology | Traditional Batch | Continuous Flow | Microwave-Assisted |
| Scalability | Can be challenging | Readily scalable | Scalability can be an issue |
| Safety | Moderate | High | High (in sealed vessels) |
| Efficiency | Variable | High | High |
| Control | Moderate | Excellent | Good |
| Sustainability | Lower | Higher | Higher |
Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the entire drug discovery and development pipeline. drugtargetreview.compreprints.org For a compound like this compound, these technologies can be applied at multiple stages.
Discovery and Target Identification: As mentioned, AI/ML models are powerful tools for predicting novel biological targets. mdpi.com By analyzing the chemical structure of this compound, ML algorithms can screen vast virtual libraries of proteins and nucleic acids to identify potential binding partners. drugtargetreview.com This can rapidly generate new hypotheses for therapeutic applications.
Synthesis Optimization: AI can also play a crucial role in optimizing the synthetic pathway for this compound. preprints.org Retrosynthetic AI tools can propose novel and more efficient synthetic routes. Furthermore, ML models can be trained to predict reaction outcomes and yields under different conditions (e.g., temperature, solvent, catalyst), thereby reducing the need for extensive trial-and-error experimentation and accelerating process development. preprints.org This data-driven approach can lead to more robust and cost-effective manufacturing processes. preprints.org
Lead Optimization: Once a lead compound and target are identified, generative AI models can design novel analogues of this compound with improved potency, selectivity, and pharmacokinetic properties. These models learn the complex relationships between chemical structure and biological activity to propose new molecules that are more likely to succeed in preclinical and clinical development.
The integration of these computational approaches will undoubtedly accelerate the research and development of this compound and related compounds, unlocking their full therapeutic potential in a more efficient and sustainable manner. pharmafeatures.compreprints.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-cyclopentylpiperazine-1-carboxamide, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions such as nucleophilic substitution or coupling of cyclopentylamine with activated piperazine intermediates. Key parameters include:
- Solvent selection : Dichloromethane (DCM) or ethanol for solubility and reaction efficiency .
- Catalysts : Triethylamine or DMAP to facilitate carboxamide bond formation .
- Temperature control : Reactions often proceed at 0–25°C to minimize side products .
- Purification : Column chromatography or recrystallization to isolate high-purity product .
Q. How can researchers confirm the structural integrity and purity of N-cyclopentylpiperazine-1-carboxamide using analytical techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify functional groups and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns .
Q. What experimental approaches are used to evaluate the solubility and stability of N-cyclopentylpiperazine-1-carboxamide in different solvents?
- Methodological Answer :
- Solubility screening : Test in polar (water, DMSO) and non-polar solvents (hexane) under varied pH .
- Stability assays : Accelerated degradation studies (40°C/75% RH) monitored via HPLC to identify decomposition pathways .
Advanced Research Questions
Q. What computational methods are employed to predict the three-dimensional conformation and binding interactions of N-cyclopentylpiperazine-1-carboxamide with biological targets?
- Methodological Answer :
- Molecular docking : Tools like AutoDock Vina to model interactions with receptors (e.g., GPCRs) .
- Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability .
- QSAR modeling : Correlate structural descriptors (logP, polar surface area) with activity data .
Q. How can researchers resolve contradictions in experimental data regarding the pharmacological activity of N-cyclopentylpiperazine-1-carboxamide across different assay systems?
- Methodological Answer :
- Orthogonal assays : Validate receptor binding (radioligand assays) vs. functional responses (cAMP/GTPγS assays) .
- Metabolic stability checks : Incubate with liver microsomes to rule out cytochrome P450-mediated inactivation .
- Structural analogs : Compare activity of derivatives to identify critical pharmacophores .
Q. What strategies are recommended for designing stable formulations of N-cyclopentylpiperazine-1-carboxamide for in vivo studies?
- Methodological Answer :
- Co-solvent systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility .
- Lyophilization : Stabilize the compound as a freeze-dried powder for long-term storage .
- Bioavailability testing : Pharmacokinetic studies in rodent models with LC-MS/MS quantification .
Q. How do structural modifications to the cyclopentyl and piperazine moieties of N-cyclopentylpiperazine-1-carboxamide impact its receptor binding affinity and selectivity?
- Methodological Answer :
- Substituent analysis : Replace cyclopentyl with cyclohexyl or aryl groups to assess steric/electronic effects .
- Piperazine derivatization : Introduce methyl or fluorine substituents to modulate basicity and membrane permeability .
- Binding assays : SPR or ITC to quantify affinity changes for target receptors .
Q. What crystallographic techniques are suitable for determining the solid-state structure of N-cyclopentylpiperazine-1-carboxamide, and how can data from SHELX software be validated?
- Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mixtures) and collect data at 100 K .
- SHELX refinement : Use SHELXL for structure solution and refinement; validate with R-factor (<5%) and residual electron density maps .
- Cross-validation : Compare with DFT-optimized geometries to confirm accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
